Specific Inhibition of Hormone-Stimulated Lipolysis Differentiates DEC from Other Lipolytic Modulators
Diethyl chelidonate (DEC) demonstrates a specific blockade of hormone-stimulated lipolysis that is functionally distinct from both generic lipase inhibitors and classical α-adrenergic blockers. In isolated rat epididymal adipose tissue, DEC at 1 mM depressed lipolysis stimulated by ACTH, norepinephrine, isoproterenol, theophylline, and dibutyryl cyclic AMP without inhibiting norepinephrine-stimulated phosphorylase activation or catecholamine action on smooth muscle [1]. This contrasts with α-adrenergic blocking agents which typically inhibit multiple adrenergic responses [1]. The compound exhibited no inhibition of porcine pancreatic lipase, adipose tissue monoglyceride lipase, or long-chain triglyceride lipase, nor did it prevent spontaneous free fatty acid release from isolated adipocytes [1]. This unique selectivity profile distinguishes DEC from pan-lipase inhibitors and positions it as a tool compound for dissecting lipolytic signaling pathways.
| Evidence Dimension | Lipolysis inhibition specificity |
|---|---|
| Target Compound Data | Inhibited ACTH-, norepinephrine-, isoproterenol-, theophylline-, and db-cAMP-stimulated lipolysis; no inhibition of phosphorylase activation, smooth muscle catecholamine responses, or isolated lipases |
| Comparator Or Baseline | α-Adrenergic blocking agents (inhibit multiple adrenergic responses); generic lipase inhibitors |
| Quantified Difference | Qualitative functional divergence: DEC blocks lipolysis without affecting phosphorylase or smooth muscle; α-blockers affect multiple adrenergic endpoints |
| Conditions | Isolated rat epididymal adipose tissue; DEC concentration 1 mM |
Why This Matters
This evidence establishes DEC as a uniquely specific pharmacological probe for lipolysis research, enabling pathway dissection without confounding off-target effects.
- [1] Fain, J. N.; Shepherd, R. E. Diethyl chelidonate, a specific inhibitor of hormone-stimulated lipolysis. Biochem. Biophys. Res. Commun. 1970, 38, 936–942. View Source
